3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Description
This compound features a bicyclic structure with two cyclobutane rings: one substituted with a tert-butyloxycarbonylamino (Boc-protected amine) group and the other with a carboxylic acid moiety. The rigid cyclobutane scaffold imposes conformational constraints, making it a candidate for applications in peptide stapling or as a building block in medicinal chemistry .
Properties
IUPAC Name |
3-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-14(11(16)17)7-10(8-14)9-5-4-6-9/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUIFKJCAJJQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C2CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid (CAS Number: 2361635-00-7) is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound features a unique molecular structure that may confer specific pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
The compound's molecular formula is , with a molecular weight of approximately 269.34 g/mol. The structural characteristics play a crucial role in its interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₃NO₄ |
| Molecular Weight | 269.34 g/mol |
| CAS Number | 2361635-00-7 |
Enzyme Inhibition
Cyclobutane derivatives have been explored for their ability to inhibit specific enzymes, particularly those involved in metabolic pathways. Research has shown that modifications in the cyclobutane ring can enhance binding affinity to target enzymes, potentially leading to the development of new inhibitors for therapeutic use.
Case Studies
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of related cyclobutane carboxylic acids, demonstrating significant inhibition of viral replication in vitro. While direct studies on this compound are pending, the results from related compounds provide a promising outlook for its antiviral applications.
Case Study 2: Enzyme Interaction
Another research effort focused on enzyme inhibitors derived from cyclobutane scaffolds. The study highlighted how modifications at the amine and carboxylic acid positions can lead to enhanced selectivity and potency against specific targets, suggesting that this compound might similarly exhibit favorable interactions.
Pharmacological Studies
Pharmacological evaluations of cyclobutane derivatives have revealed various mechanisms of action, including:
- Antibacterial Activity : Compounds similar to 3-Cyclobutyl derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
- Antiviral Mechanisms : Evidence suggests that these compounds may interfere with viral entry or replication processes.
- Enzyme Inhibition : Certain analogs have been identified as potent inhibitors of key metabolic enzymes, which could be leveraged in drug design.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
Key Observations:
- Cyclobutane Rigidity: The target compound’s dual cyclobutane rings likely confer greater conformational rigidity compared to E7/Z7 (single cyclobutane) or linear analogs like the pentanoic acid derivative. This rigidity may enhance its utility in stabilizing peptide secondary structures .
- However, the hydroxyl group in the pentanoic acid derivative increases polarity, which may improve aqueous solubility compared to the bicyclic target compound.
- Reactivity: The benzoylamino-ketone compound lacks cyclobutane rings but includes an aromatic group, which may enhance π-π stacking interactions in drug design.
Stability and Reactivity
- Target Compound: No direct stability data are available. However, cyclobutane rings are inherently strained, which may increase reactivity under thermal or photolytic conditions compared to non-cyclic analogs.
- Pentanoic Acid Analog: Reacts with strong oxidizers (e.g., producing NOx and CO₂) and requires storage away from incompatible materials . Its hydroxyl group may also participate in hydrogen bonding.
- E7/Z7 : The alkene side chain in E7/Z7 enables ring-closing metathesis (RCM), a key step in peptide stapling . The target compound’s lack of an alkene may limit its utility in RCM-based applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 3-cyclobutyl-1-[(tert-butoxycarbonyl)amino]cyclobutane-1-carboxylic acid, and how are intermediates purified?
- Methodology : The synthesis of structurally analogous cyclobutane derivatives involves:
-
Boc-protection : Use tert-butoxycarbonyl (Boc) groups to protect amines. For example, (−)-(1R,2R)-2-aminocyclobutanecarboxylic acid was synthesized via Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane, followed by ion-exchange chromatography .
-
Cyclobutane ring formation : Friedel-Crafts acylation or Michael addition (e.g., thioglycolic acid addition to α,β-unsaturated ketones) can construct strained rings .
-
Purification : Flash chromatography (silica gel) and recrystallization (e.g., using methanol/water mixtures) are standard for isolating stereoisomers .
- Key Data :
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Boc Deprotection | TFA in CH₂Cl₂, 30 min, RT | >99% ee (HPLC) | |
| Cyclization | NaOEt/EtOH, reflux | NMR-validated |
Q. How is stereochemical purity validated for cyclobutane derivatives with multiple chiral centers?
- Methodology :
- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., polysaccharide columns). For example, (−)-(1R,2R)-2-aminocyclobutanecarboxylic acid achieved >99% enantiomeric excess (ee) via HPLC .
- NMR Spectroscopy : Compare and NMR shifts with literature data to confirm stereochemistry .
Q. What spectroscopic techniques are critical for characterizing cyclobutane-based carboxylic acids?
- Methodology :
- and NMR : Identify ring strain effects (e.g., deshielded protons at δ 2.5–3.5 ppm for cyclobutane) and confirm carboxylate/Boc-group positions .
- IR Spectroscopy : Detect carbonyl stretches (e.g., 1700–1750 cm for Boc and carboxylic acid groups) .
Advanced Research Questions
Q. How can synthetic challenges like low solubility or ring strain be mitigated during cyclobutane functionalization?
- Methodology :
- Solubility enhancement : Use polar aprotic solvents (e.g., DMF or DMSO) for reactions involving rigid cyclobutane cores .
- Ring-strain management : Optimize reaction temperatures (e.g., reflux vs. RT) to balance reactivity and ring stability. Computational modeling (DFT) predicts strain energy and guides substituent placement .
Q. What strategies resolve contradictions in spectral data for cyclobutane derivatives synthesized via divergent routes?
- Methodology :
- Cross-validation : Compare NMR data across synthetic batches and literature (e.g., (−)-(1R,2R)-2-aminocyclobutanecarboxylic acid matched prior reports despite varying routes ).
- X-ray crystallography : Resolve ambiguous stereochemistry by determining crystal structures, though cyclobutane rigidity complicates crystallization .
Q. How can computational tools predict retrosynthetic pathways or reactivity for cyclobutane-containing compounds?
- Methodology :
- Retrosynthesis software : Use databases like Pistachio or Reaxys to propose routes (e.g., esterification of cyclobutanecarboxylic acid with methanol under basic conditions ).
- DFT calculations : Model transition states to predict regioselectivity in cycloadditions or Boc-deprotection kinetics .
Data Contradiction Analysis
| Observation | Possible Cause | Resolution Strategy | Reference |
|---|---|---|---|
| Discrepant NMR shifts for Boc-protected intermediates | Solvent polarity or crystallinity effects | Re-acquire spectra in identical solvents (e.g., CDCl₃ vs. D₂O) | |
| Variable enantiomeric purity in HPLC | Column degradation or mobile-phase pH | Validate with fresh chiral columns and buffer systems |
Key Takeaways for Researchers
- Stereochemical control is critical; use chiral HPLC and NMR to validate ee.
- Cyclobutane ring strain necessitates mild reaction conditions to prevent ring-opening.
- Computational tools (e.g., DFT, retrosynthesis databases) enhance route optimization and mechanistic understanding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
